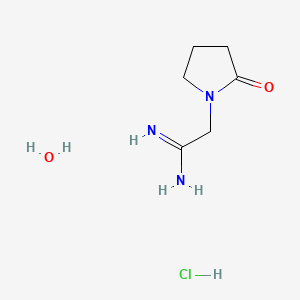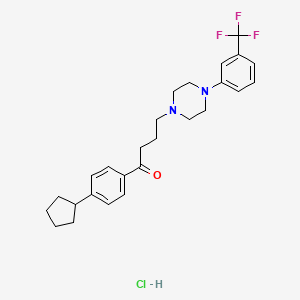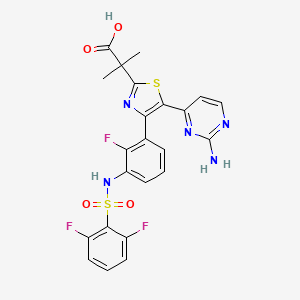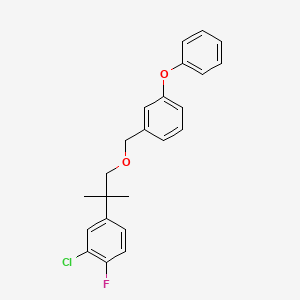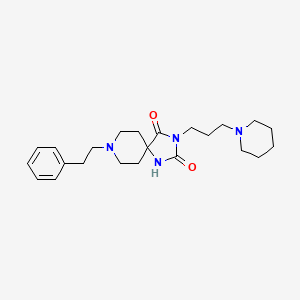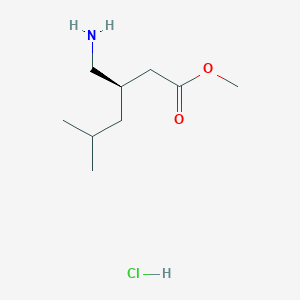
Methyl 3-(aminomethyl)-5-methylhexanoate hydrochloride, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(aminomethyl)-5-methylhexanoate hydrochloride, ®- is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes an aminomethyl group and a methyl ester, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(aminomethyl)-5-methylhexanoate hydrochloride, ®- typically involves the esterification of the corresponding amino acid with methanol in the presence of trimethylchlorosilane. This method is advantageous due to its mild reaction conditions and high yields . The reaction can be summarized as follows:
Esterification: The amino acid is reacted with methanol and trimethylchlorosilane at room temperature to form the methyl ester.
Hydrochloride Formation: The resulting methyl ester is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of Methyl 3-(aminomethyl)-5-methylhexanoate hydrochloride, ®- may involve large-scale esterification processes using continuous flow reactors to ensure consistent quality and yield. The use of ion-exchange resins and other catalysts can further optimize the reaction conditions and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(aminomethyl)-5-methylhexanoate hydrochloride, ®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the aminomethyl group.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-(aminomethyl)-5-methylhexanoate hydrochloride, ®- has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of Methyl 3-(aminomethyl)-5-methylhexanoate hydrochloride, ®- involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecule. This interaction can modulate biochemical pathways and produce therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(aminomethyl)benzoate hydrochloride: Similar structure but with a benzene ring.
Methyl 3-(aminomethyl)-5-methylhexanoate: Lacks the hydrochloride salt form.
Uniqueness
Methyl 3-(aminomethyl)-5-methylhexanoate hydrochloride, ®- is unique due to its chiral nature and the presence of both an aminomethyl group and a methyl ester. This combination allows for diverse chemical reactivity and makes it a valuable intermediate in the synthesis of various chiral compounds and pharmaceuticals .
Propriétés
Numéro CAS |
1798904-52-5 |
|---|---|
Formule moléculaire |
C9H20ClNO2 |
Poids moléculaire |
209.71 g/mol |
Nom IUPAC |
methyl (3R)-3-(aminomethyl)-5-methylhexanoate;hydrochloride |
InChI |
InChI=1S/C9H19NO2.ClH/c1-7(2)4-8(6-10)5-9(11)12-3;/h7-8H,4-6,10H2,1-3H3;1H/t8-;/m1./s1 |
Clé InChI |
NQNJFRLJTFCGSL-DDWIOCJRSA-N |
SMILES isomérique |
CC(C)C[C@H](CC(=O)OC)CN.Cl |
SMILES canonique |
CC(C)CC(CC(=O)OC)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-(2-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12753190.png)

